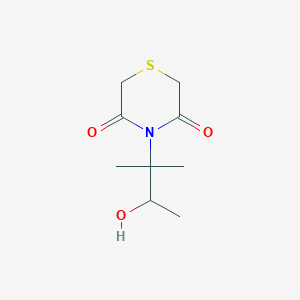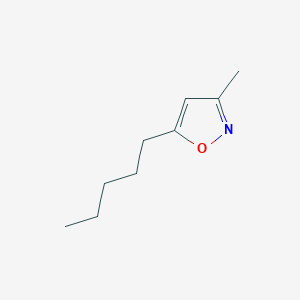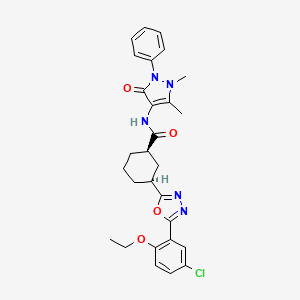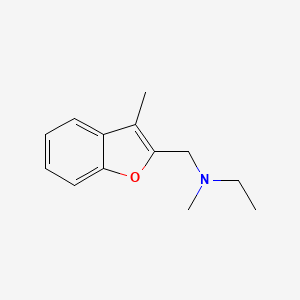
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a methyl group and an ethanamine moiety. It has various applications in scientific research and industry due to its chemical properties and reactivity.
Métodos De Preparación
The synthesis of N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine typically involves the reaction of 3-methylbenzofuran with N-methyl ethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an inhibitor of certain enzymes or receptors.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine can be compared with other similar compounds, such as:
N-Methyl-N-ethylamine: Similar in structure but lacks the benzofuran ring.
N-Methyl-1-(3-methylbenzofuran-2-yl)methanamine: A closely related compound with slight structural differences.
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide: A more complex derivative with additional functional groups. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that distinguish it from these similar compounds.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H17NO/c1-4-14(3)9-13-10(2)11-7-5-6-8-12(11)15-13/h5-8H,4,9H2,1-3H3 |
Clave InChI |
DMHFVLYVLUZEPH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC1=C(C2=CC=CC=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


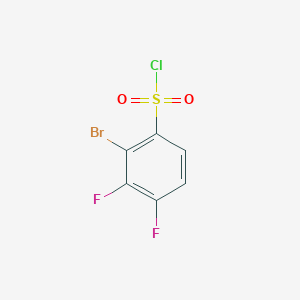
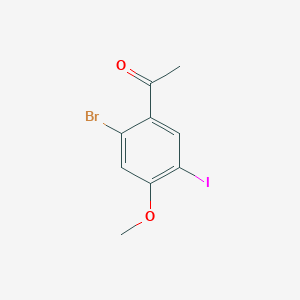
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
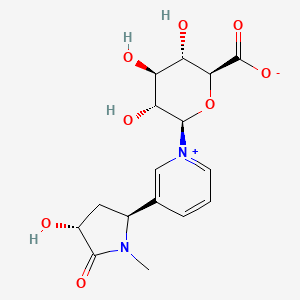


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
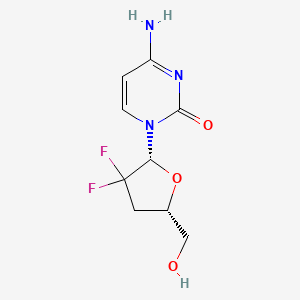
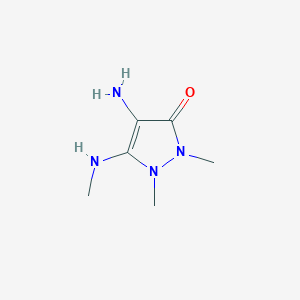
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
